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Compound of Interest

Compound Name: Izorlisib

Cat. No.: B612118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the storage,

stability, handling, and experimental use of Izorlisib (also known as CH5132799), a selective

Class I PI3K inhibitor. Adherence to these guidelines is crucial for ensuring the integrity of the

compound and the reproducibility of experimental results.

Introduction to Izorlisib
Izorlisib is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks),

with particular selectivity for the PI3Kα isoform.[1][2] It also demonstrates activity against

oncogenic mutants of PI3Kα, such as E542K, E545K, and H1047R.[2] The mechanism of

action involves competitive binding to the ATP-binding site of the PI3K enzyme.[1][2] Izorlisib's

inhibitory activity disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently

dysregulated in cancer, leading to the suppression of tumor cell growth and proliferation.[2][3]

[4]

Storage and Stability
Proper storage of Izorlisib is essential to maintain its chemical integrity and biological activity.

The stability of the compound varies depending on whether it is in solid form or dissolved in a

solvent.

Recommended Storage Conditions
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Form Storage Temperature Duration

Powder -20°C 3 years

4°C 2 years

In Solvent -80°C 2 years

-20°C 1 year

Data sourced from MedChemExpress product information.[1]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to

aliquot stock solutions into single-use volumes.[1]

Solubility and Formulation
Solubility Data

Solvent Concentration

DMSO 4.55 mg/mL (12.06 mM)

Data sourced from MedChemExpress product information. Ultrasonic treatment may be

necessary to achieve dissolution.[2]

Preparation of Stock Solutions
For in vitro studies, a common starting point is the preparation of a 10 mM stock solution in

DMSO.

Protocol for Preparing a 10 mM Stock Solution:

Weigh out the desired amount of Izorlisib powder.

Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular

Weight of Izorlisib: 377.42 g/mol ).

Add the DMSO to the Izorlisib powder.
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If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.

Aliquot the stock solution into single-use vials and store at -80°C for long-term stability.

Formulation for In Vivo Studies
For oral administration in animal models, a common formulation involves a mixture of DMSO

and corn oil.

Example Protocol for In Vivo Formulation:

Prepare a concentrated stock solution of Izorlisib in DMSO (e.g., 10 mg/mL).

For a final formulation of 10% DMSO in corn oil, add 1 part of the Izorlisib/DMSO stock

solution to 9 parts of corn oil.

Vortex the mixture thoroughly to ensure a uniform suspension.

It is recommended to prepare this formulation fresh on the day of use.

Handling and Safety Precautions
Izorlisib is a potent bioactive compound and should be handled with appropriate safety

measures in a laboratory setting.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-

resistant gloves when handling Izorlisib powder or solutions.

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a

chemical fume hood, especially when working with the powder form to avoid inhalation.

Disposal: Dispose of waste containing Izorlisib in accordance with local, state, and federal

regulations for chemical waste.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H335 (May cause respiratory irritation).[5]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[5]

Experimental Protocols
PI3K Signaling Pathway
The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling

pathway, which is the target of Izorlisib.
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Izorlisib inhibits the PI3K/Akt/mTOR signaling pathway.

Protocol for Forced Degradation Study to Assess
Izorlisib Stability
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This protocol provides a framework for a forced degradation study to identify potential

degradation products and establish the stability-indicating properties of an analytical method for

Izorlisib. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient

(API).

Sample Preparation

Stress Conditions

Analysis

Data Evaluation

Prepare Izorlisib Stock Solution
(e.g., 1 mg/mL in Methanol or Acetonitrile)

Acid Hydrolysis
(e.g., 0.1 M HCl, RT or heat)

Base Hydrolysis
(e.g., 0.1 M NaOH, RT or heat)

Oxidative Degradation
(e.g., 3% H2O2, RT)

Thermal Degradation
(e.g., 60-80°C, solid & solution)

Photolytic Degradation
(e.g., UV/Vis light exposure)

Neutralize Acid/Base Samples

Dilute Samples to Working Concentration

Analyze by Stability-Indicating
HPLC-UV/MS

Calculate Mass Balance
(% Assay + % Degradants) Assess Peak Purity Identify Degradation Products

and Pathways (if possible)
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Workflow for a forced degradation study of Izorlisib.

Materials:

Izorlisib reference standard

HPLC grade methanol or acetonitrile

0.1 M Hydrochloric acid (HCl)

0.1 M Sodium hydroxide (NaOH)

3% Hydrogen peroxide (H₂O₂)

HPLC system with UV or PDA detector and preferably a mass spectrometer (MS)

A stability-indicating HPLC column (e.g., C18)

Procedure:

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Izorlisib in a suitable

organic solvent like methanol or acetonitrile.

Acid Hydrolysis:

Mix equal volumes of the Izorlisib stock solution and 0.1 M HCl.

Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period

(e.g., 2, 4, 8, 24 hours).

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M

NaOH, and dilute with the mobile phase to the working concentration.

Base Hydrolysis:

Mix equal volumes of the Izorlisib stock solution and 0.1 M NaOH.

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing

with 0.1 M HCl.
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Oxidative Degradation:

Mix equal volumes of the Izorlisib stock solution and 3% H₂O₂.

Incubate at room temperature, protected from light, for a defined period.

At each time point, withdraw an aliquot and dilute with the mobile phase.

Thermal Degradation:

In Solution: Heat the Izorlisib stock solution at a set temperature (e.g., 80°C) for a defined

period.

Solid State: Place Izorlisib powder in an oven at a set temperature (e.g., 80°C). At each

time point, dissolve a portion of the powder in the solvent to the working concentration.

Photolytic Degradation:

Expose the Izorlisib stock solution and solid powder to a light source providing both UV

and visible light (e.g., in a photostability chamber).

A control sample should be wrapped in aluminum foil to exclude light.

Sample at defined time points.

Analysis:

Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase

C18 column with a gradient elution of acetonitrile and water (with a modifier like formic

acid or ammonium acetate) is a common starting point.

Monitor the chromatograms for the appearance of new peaks (degradation products) and

a decrease in the peak area of the parent Izorlisib peak.

Data Evaluation:

Calculate the percentage of degradation for each condition.
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Determine the mass balance to ensure that the decrease in the parent drug concentration

corresponds to the increase in degradation products.

Use a PDA detector to assess peak purity of the Izorlisib peak.

If coupled with a mass spectrometer, attempt to identify the mass of the degradation

products to propose potential degradation pathways.

Note on Stability-Indicating Method: A stability-indicating analytical method is one that can

accurately quantify the active ingredient without interference from any degradation products,

excipients, or impurities. The forced degradation study is essential for the development and

validation of such a method. For a similar PI3K inhibitor, leniolisib, a stability-indicating HPLC

method was developed using a C18 column with a mobile phase of acetonitrile and 0.1%

triethylamine (pH 2.5 with orthophosphoric acid) in a 40:60 ratio, with UV detection at 222.3

nm.[6] This could serve as a starting point for method development for Izorlisib.

Potential Degradation Pathways
While specific degradation pathways for Izorlisib are not extensively documented in the public

domain, some PI3K inhibitors have been shown to undergo degradation.[7][8][9] Potential

degradation mechanisms for small molecule inhibitors like Izorlisib could involve hydrolysis of

amide or other labile functional groups, or oxidation. The results from the forced degradation

study will provide insights into the specific vulnerabilities of the Izorlisib molecule.

By following these application notes and protocols, researchers can ensure the proper

handling, storage, and use of Izorlisib, leading to more reliable and reproducible experimental

outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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